molecular formula C10H13F B1594246 1-Butyl-3-fluorobenzene CAS No. 20651-66-5

1-Butyl-3-fluorobenzene

Cat. No.: B1594246
CAS No.: 20651-66-5
M. Wt: 152.21 g/mol
InChI Key: ACEOYXOVVVGANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-fluorobenzene is an organic compound with the molecular formula C10H13F. It is a derivative of benzene, where a butyl group and a fluorine atom are attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.

Scientific Research Applications

1-Butyl-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of fluorinated compounds.

    Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties imparted by the fluorine atom.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Safety and Hazards

The safety data sheet for 1-Butyl-3-fluorobenzene indicates that it is a flammable liquid and vapor and can cause skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of fluorobenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{F} + \text{C}_4\text{H}_9\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{F}(\text{C}_4\text{H}_9}) + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The fluorine atom on the benzene ring activates the ortho and para positions for electrophilic substitution reactions.

    Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Electrophilic Substitution: Products such as 1-butyl-2,4-difluorobenzene or 1-butyl-4-nitrobenzene.

    Oxidation: Products like 1-butyl-3-fluorobenzoic acid or 1-butyl-3-fluorobenzophenone.

    Reduction: Products such as 1-butylbenzene.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene (C6H5F): A simpler compound with only a fluorine atom attached to the benzene ring.

    1-Butylbenzene (C10H14): Similar structure but lacks the fluorine atom.

    1-Butyl-4-fluorobenzene (C10H13F): Similar but with the fluorine atom in the para position.

Uniqueness

1-Butyl-3-fluorobenzene is unique due to the specific positioning of the butyl group and the fluorine atom on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-butyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEOYXOVVVGANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174692
Record name Benzene, 1-butyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-66-5
Record name 1-Butyl-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butyl-3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Butyl-3-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-Butyl-3-fluorobenzene
Reactant of Route 5
1-Butyl-3-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Butyl-3-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.